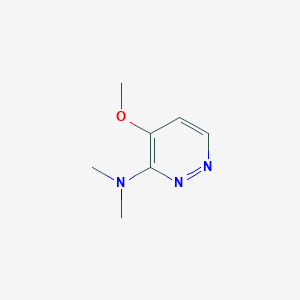
4-methoxy-N,N-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N,N-dimethylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 4-methoxy-N,N-dimethylpyridazin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Dimethylation: The nitrogen at the 3-position is then dimethylated using reagents such as dimethylamine or formaldehyde in the presence of a catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Methoxy-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy position or on the pyridazine ring.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-Methoxy-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: The compound is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The methoxy group enhances its binding affinity to certain enzymes or receptors, while the dimethylamine moiety contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
4-Methoxy-N,N-dimethylpyridazin-3-amine can be compared with other pyridazine derivatives such as:
6-Methoxy-N,N-dimethylpyridazin-3-amine: Similar in structure but with the methoxy group at the 6-position, leading to different biological activities.
4-Chloro-N,N-dimethylpyridazin-3-amine:
4-Methoxy-N,N-dimethylpyrimidin-3-amine: A pyrimidine analog with different electronic properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)7-6(11-3)4-5-8-9-7/h4-5H,1-3H3 |
InChI Key |
QMRUNENGTIASIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN=N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
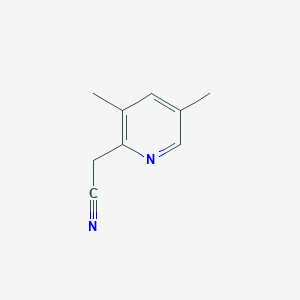
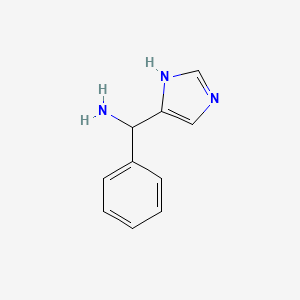
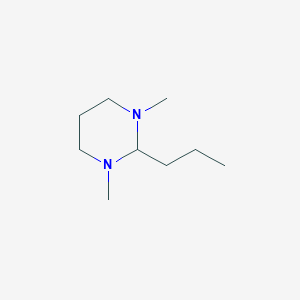
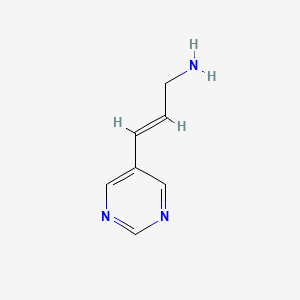
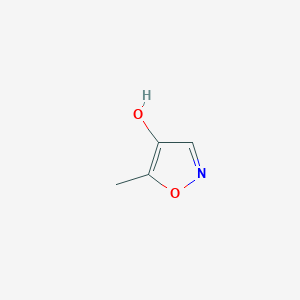
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)


![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
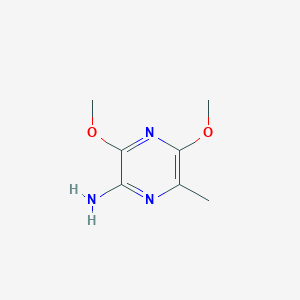

![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
